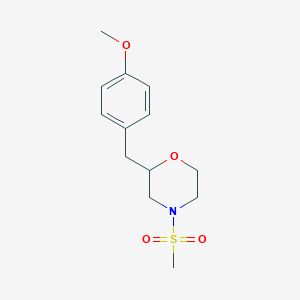
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as CI994, is a synthetic compound that has been studied for its potential as an anticancer agent. The compound belongs to the class of compounds called histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors have been shown to have anticancer properties by inhibiting the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.
作用機序
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide involves the inhibition of HDAC enzymes, which leads to changes in gene expression. HDAC inhibitors have been shown to induce the expression of genes that are important for cell cycle arrest, apoptosis, and differentiation. In addition, HDAC inhibition can lead to the acetylation of non-histone proteins, which can also contribute to the anticancer effects of these compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to a decrease in cell proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to induce differentiation in cancer cells, leading to a more normal phenotype.
実験室実験の利点と制限
One advantage of N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide is that it has been extensively studied in preclinical models, and has demonstrated activity against a variety of cancer types. In addition, the compound has a well-defined mechanism of action, which makes it a useful tool for studying the role of HDAC enzymes in cancer biology. One limitation of this compound is that it has not yet been approved for clinical use, which limits its potential for translation to the clinic.
将来の方向性
There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the development of biomarkers that can predict response to this compound treatment. In addition, there is ongoing research to identify new HDAC inhibitors with improved activity and selectivity for specific HDAC enzymes. Finally, there is interest in studying the role of HDAC enzymes in other disease states, such as neurodegenerative diseases and inflammatory disorders.
合成法
The synthesis of N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide involves the reaction of 2-chloro-4-iodophenylamine with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In preclinical studies, this compound has demonstrated activity against a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-15-4-3-12(18)8-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNCUGNSJWZBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-methoxyethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001856.png)
![1-[2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6001881.png)

![6-bromo-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B6001889.png)
![ethyl [(3-cyano-5-nitropyridin-2-yl)thio]acetate](/img/structure/B6001899.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[3-(5-methyl-2-furyl)butyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6001901.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-ethyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6001904.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6001917.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6001924.png)
![N-(3-methylphenyl)-4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]-1-piperidinecarbothioamide](/img/structure/B6001933.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6001939.png)
![N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6001947.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6001955.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001961.png)
